molecular formula C20H24N4O3 B2958790 ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-52-0

ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2958790
CAS No.: 860785-52-0
M. Wt: 368.437
InChI Key: VTEZQFTXRLWMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 860785-52-0) is a pyrazolopyridine derivative with the molecular formula C₂₀H₂₄N₄O₃ and a molecular weight of 368.44 g/mol . Its structure features:

  • A 1-ethyl group at position 1.
  • A 3-methyl substituent at position 2.
  • A 4-[(4-methoxybenzyl)amino] group at position 4, introducing both aromatic and hydrogen-bonding capabilities.
  • An ethyl ester at position 5, enhancing solubility in organic solvents.

The 4-methoxybenzylamino substituent in this compound may enhance binding to biological targets due to its electron-rich aromatic system and flexible linker .

Properties

IUPAC Name

ethyl 1-ethyl-4-[(4-methoxyphenyl)methylamino]-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-5-24-19-17(13(3)23-24)18(16(12-22-19)20(25)27-6-2)21-11-14-7-9-15(26-4)10-8-14/h7-10,12H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZQFTXRLWMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a compound within the pyrazolo[3,4-b]pyridine class, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step processes, including condensation reactions. A notable method includes the use of trifluoroacetic acid to catalyze the reaction between 5-aminopyrazoles and α-oxoketene dithioacetals, yielding various substituted derivatives . The specific compound has been synthesized and characterized through various spectroscopic techniques.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of pyrazolo[3,4-b]pyridine derivatives. In vitro assays demonstrated that certain modifications to the core structure significantly enhance activity against Mycobacterium tuberculosis. Specifically, compounds with substitutions at positions N(1) and C(5) exhibited promising results in the Minimum Inhibitory Concentration (MIC) assays against the H37Rv strain of M. tuberculosis .

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridines can act as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives have shown inhibitory activity against p38α MAPK and GSK-3β, both of which are crucial in cancer cell signaling pathways. The compound's ability to modulate these pathways suggests its potential as an anticancer agent .

Other Biological Activities

Beyond antitubercular and anticancer properties, this compound class has been investigated for additional pharmacological effects:

  • Anti-inflammatory : Pyrazolo[3,4-b]pyridines have shown promise as phosphodiesterase 4 (PDE4) inhibitors, which play a role in inflammatory responses .
  • Neurological Effects : Some derivatives have been linked to neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substitution PositionEffect on Activity
N(1)Enhances antitubercular activity
C(3)Modulates kinase inhibition
C(5)Critical for anticancer efficacy
C(4)Influences anti-inflammatory effects

Case Studies

  • Antitubercular Screening : A study conducted by Rao et al. involved screening a library of pyrazolo[3,4-b]pyridines against M. tuberculosis. The results indicated that specific substitutions led to significant reductions in bacterial viability .
  • Cancer Cell Line Testing : Another investigation assessed the effects of various derivatives on human cancer cell lines. Compounds were found to induce apoptosis in breast cancer cells through the inhibition of key survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives vary significantly in biological activity, solubility, and synthetic accessibility based on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Synthesis Yield Reference
Target Compound 1-ethyl, 3-methyl, 4-[(4-methoxybenzyl)amino] 368.44 High lipophilicity; moderate solubility Not explicitly reported
Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-(4-methoxybenzyl), 4-Cl Reactive chloro group for further functionalization Intermediate for antiviral agents 70–80% (from phenylhydrazine)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-phenylamino, 1-phenyl Enhanced hydrogen bonding Antiviral (HSV-1, SARS-CoV-2)
Ethyl 6-(4-methoxyphenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-methyl, 4-methylthio, 6-(4-methoxyphenyl) High crystallinity; sulfur enhances metabolic stability Structural studies only 75% (column chromatography)
Compound L87 (Ethyl 4-((4-methylphenylsulfonamido)butyl)amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) 4-sulfonamido butylamino High binding affinity to ACE2 SARS-CoV-2 inhibition (superior to Remdesivir)
Ethyl 4-(2-hydroxyphenyl)-3-methyl-1-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-(2-hydroxyphenyl), 6-propyl 402.18 Improved solubility due to phenolic -OH Not reported

Key Findings

Substituent Impact on Bioactivity: Amino Groups: Derivatives with amino substituents (e.g., 4-[(4-methoxybenzyl)amino], 4-phenylamino) exhibit antiviral activity against HSV-1 and SARS-CoV-2, likely due to hydrogen-bonding interactions with viral proteases . Chloro Groups: Chloro-substituted derivatives (e.g., 4-chloro) serve as intermediates for Suzuki couplings, enabling aryl group introductions for targeted drug design .

Synthesis Efficiency :

  • Methylthio-substituted compounds (e.g., 4-methylthio) are synthesized in moderate yields (75%) via column chromatography .
  • Hydrolysis of ester groups (e.g., ethyl to carboxylic acid) achieves higher yields (86%) using LiOH, suggesting post-synthetic modifications are efficient .

Structural and Physical Properties :

  • Crystallinity : Methylthio and methoxyphenyl groups enhance crystallinity, aiding in X-ray diffraction studies .
  • Solubility : Hydroxyphenyl substituents improve aqueous solubility, critical for bioavailability .

Commercial Viability :

  • Chloro- and methyl-substituted derivatives (e.g., ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) are commercially available, with prices ranging from ¥1,536.9 (250 mg) to ¥3,504.9 (1 g) .

Q & A

Q. Key Methodological Considerations :

  • Solvent choice (e.g., ethanol for cyclization, acetonitrile for alkylation) .
  • Temperature control (reflux vs. ambient conditions) to direct regioselectivity .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For pyrazole derivatives:

  • Data Collection : Crystals are grown via slow evaporation (e.g., from ethanol or acetonitrile) and analyzed at 293 K .
  • Key Parameters : Bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and torsion angles confirm substituent orientation .
  • Validation : Structural data aligns with spectroscopic results (e.g., NMR coupling constants) to resolve ambiguities .

Example : Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate showed planar pyrazole rings with methoxybenzyl groups adopting specific dihedral angles .

Advanced: How do reaction conditions influence product regioselectivity in pyrazolo-pyridine synthesis?

Answer:
Regioselectivity is sensitive to:

  • Temperature : Reflux promotes cyclization (e.g., hydrazine hydrate in ethanol yields fused pyrazolo[3,4-c]pyrazoles), while room temperature favors alternative pathways .
  • Catalysts : Iodine accelerates azide-alkyne cycloadditions, directing substituent positions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for bulky groups like 4-methoxybenzyl .

Case Study : Aly et al. demonstrated that hydrazine hydrate under reflux yielded 1,6-dihydropyrazolo[3,4-c]pyrazole, whereas iodine at room temperature produced 6-phenyl-4-pyridinyl derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Conflicting NMR/IR data arise from:

  • Tautomerism : Pyrazole derivatives exhibit keto-enol tautomerism, altering proton shifts. Use 2D NMR (e.g., NOESY) to confirm spatial arrangements .
  • Crystallographic Validation : X-ray structures provide definitive bond connectivity, resolving ambiguities in mass or IR spectra .
  • Computational Modeling : DFT calculations predict NMR chemical shifts to cross-validate experimental data .

Example : IR peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1H NMR signals at δ 4.2–4.4 ppm (ethyl ester) confirm ester functionality .

Basic: What analytical techniques are critical for confirming functional groups in this compound?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • 1H/13C NMR : Assigns protons (e.g., ethyl ester at δ 1.3–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and carbons (e.g., C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 423.18 for C22H27N4O3) .

Advanced: How can computational methods optimize the synthesis of pyrazolo-pyridine derivatives?

Answer:
The ICReDD approach integrates:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) using DFT .
  • Machine Learning : Analyzes experimental datasets to identify optimal conditions (e.g., solvent, catalyst) .
  • Feedback Loops : Experimental results refine computational models, reducing trial-and-error .

Application : Reaction path searches for pyrazole cyclization could predict yields under varying temperatures, aligning with Aly et al.’s findings .

Basic: What purification and characterization protocols ensure high-purity samples?

Answer:

  • Purification : Recrystallization from acetonitrile or ethanol removes by-products .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC (C18 column, methanol/water) assesses purity .
  • Elemental Analysis : Confirms C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can researchers design experiments to evaluate biological activity based on structural analogs?

Answer:

  • Structural Analogs : Compare with pyrazolo[3,4-d]pyrimidines, which show anti-inflammatory activity via COX-2 inhibition .
  • In Silico Screening : Molecular docking predicts binding affinity to target proteins (e.g., COX-2) .
  • In Vitro Assays : Test enzyme inhibition (e.g., IC50 via ELISA) or cytotoxicity (MTT assay) in cell lines .

Example : Pyrazolo-pyrimidine derivatives in were evaluated for anti-inflammatory activity using carrageenan-induced edema models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.